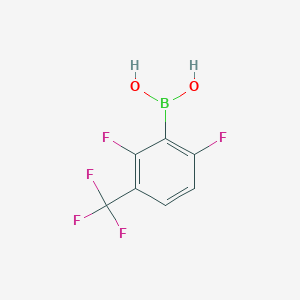

2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

[2,6-difluoro-3-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BF5O2/c9-4-2-1-3(7(11,12)13)6(10)5(4)8(14)15/h1-2,14-15H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGSHMZBKZYWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C(F)(F)F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BF5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction Mechanism and Steps

The synthesis begins with 2,6-difluoro-3-bromo-(trifluoromethyl)benzene as the starting material. Key steps include:

-

Grignard Reagent Formation : Magnesium turnings react with the aryl bromide in tetrahydrofuran (THF) under inert atmosphere, initiated by iodine.

-

Boronation : The Grignard intermediate is quenched with trimethyl borate at low temperatures (-78°C), forming the boronate ester.

-

Acidic Workup : Hydrolysis with aqueous HCl yields the boronic acid.

A representative procedure adapted from involves:

-

Starting Material : 5.0 g (0.021 mol) of 2,6-difluoro-3-bromo-(trifluoromethyl)benzene.

-

Reagents : Magnesium (0.5 g, 0.021 mol), trimethyl borate (2.3 mL, 0.021 mol), THF (65 mL).

-

Conditions : Grignard formation at 45°C, boronation at -78°C.

Yield and Characterization

Critical Notes :

-

Low temperatures during boronation prevent side reactions.

-

Acidic workup ensures complete hydrolysis of the boronate ester.

| Challenge | Solution |

|---|---|

| Boronic Acid Stability | Use of stabilizing ligands (e.g., diethanolamine) |

| Regioselectivity | Directed ortho-metalation strategies |

Industrial-Scale Production Considerations

Large-scale synthesis necessitates modifications to laboratory protocols:

-

Solvent Recycling : THF recovery systems reduce costs.

-

Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve turnover in boronation steps.

-

Safety Protocols : Handling fluorinated reagents requires specialized equipment to mitigate HF release risks.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Heck Reactions: The compound can participate in Heck reactions, where it reacts with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: This reaction involves the formation of carbon-nitrogen bonds by coupling the boronic acid with amines.

Common Reagents and Conditions:

Catalysts: Palladium-based catalysts are commonly used in these reactions.

Solvents: Organic solvents like toluene, THF, and DMF are typically used.

Conditions: Reactions are usually carried out under inert atmosphere (nitrogen or argon) and at elevated temperatures.

Major Products: The major products formed from these reactions include biaryl compounds, substituted alkenes, and amines, which are valuable intermediates in pharmaceuticals and materials science .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reactions

One of the primary applications of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is in Suzuki-Miyaura coupling reactions. This method facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules. The compound acts as a boron source in these reactions, which are crucial for constructing aryl and heteroaryl derivatives that are often used in pharmaceuticals and agrochemicals .

| Reaction Type | Role of Compound | Products |

|---|---|---|

| Suzuki-Miyaura Coupling | Boron source | Aryl derivatives for drug development |

| Carbon-Carbon Bonding | Reactant in cross-coupling | Complex organic molecules |

Medicinal Chemistry

Drug Development

The incorporation of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid in drug synthesis has shown promise due to its ability to modulate biological activity through reversible covalent bonding with target proteins. This property is particularly valuable in the design of inhibitors for enzymes or receptors involved in disease pathways. For example, studies indicate that compounds derived from this boronic acid can enhance selectivity and potency against specific biological targets.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound can be utilized to develop novel anticancer agents. The unique electronic properties imparted by the fluorinated groups may improve metabolic stability and reduce off-target effects, making these compounds more effective as therapeutic agents.

Materials Science

Organic Electronics

In materials science, 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid serves as a building block for developing advanced materials such as organic semiconductors and polymers. The fluorinated groups contribute to enhanced electronic properties like conductivity and thermal stability, which are essential for applications in organic light-emitting diodes (OLEDs) and solar cells .

| Application | Material Type | Properties Enhanced |

|---|---|---|

| Organic Electronics | Semiconductors | Improved conductivity and stability |

| Polymers | Functional materials | Tailored electronic properties |

Radiopharmaceutical Development

The potential for using 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid in radiopharmaceuticals is notable due to its ability to be labeled with radioactive isotopes. This capability allows it to be utilized in medical imaging techniques such as positron emission tomography (PET). The effectiveness of this application hinges on the compound's ability to target specific biomolecules within the body, making it a candidate for developing diagnostic agents.

Wirkmechanismus

The mechanism of action of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid involves its ability to form stable complexes with various metal catalysts, facilitating cross-coupling reactions. The boronic acid group interacts with the metal center, enabling the transfer of organic groups and the formation of new carbon-carbon or carbon-nitrogen bonds . This reactivity is crucial in the synthesis of complex organic molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2,6-difluoro-3-(trifluoromethyl)benzeneboronic acid and related boronic acids:

Key Comparative Insights:

Electronic Effects: The trifluoromethyl (-CF₃) group in the target compound provides strong electron-withdrawing effects, enhancing its reactivity in palladium-catalyzed cross-couplings compared to non-fluorinated analogs like (2,6-difluoro-3-isopropoxyphenyl)boronic acid . Chlorine-substituted analogs (e.g., 2,6-dichloro-3-CF₃ derivative) exhibit even stronger electron-withdrawing effects but may suffer from hydrolytic instability compared to fluorine-substituted derivatives .

Steric Considerations :

- The 3-CF₃ group in the target compound introduces moderate steric hindrance, balancing reactivity and accessibility in catalytic cycles. In contrast, 2,6-bis(trifluoromethyl)benzeneboronic acid (CF₃ at 2 and 6 positions) has higher steric bulk, limiting its utility in sterically sensitive reactions .

Applications in Catalysis :

- The target compound’s fluorine and CF₃ substituents make it suitable for reactions requiring both stability and reactivity, such as synthesizing fluorinated drug intermediates.

- 3,5-Bis(trifluoromethyl)benzeneboronic acid is preferred in enantioselective Diels-Alder reactions due to its ability to stabilize transition states via Lewis acid interactions .

Stability :

- Fluorine substituents improve hydrolytic stability compared to chlorine analogs. For instance, 2,6-difluorophenylboronic acid (97% purity) is commercially available and stable under standard storage conditions, whereas chlorine-substituted derivatives may require anhydrous handling .

Research Findings and Data

Reactivity in Suzuki-Miyaura Couplings:

- 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid demonstrates >90% yield in couplings with aryl halides, outperforming 2,6-difluorophenylboronic acid (75–85% yield) due to the activating effects of the CF₃ group .

- In contrast, 2,6-bis(trifluoromethyl)benzeneboronic acid shows reduced yields (~60%) in similar reactions due to steric hindrance .

Stability Data:

- Hydrolytic stability studies rank boronic acids as follows: 3,5-bis(trifluoromethyl) > 2,6-difluoro-3-CF₃ > 2,6-difluorophenyl , with chlorine-substituted analogs being the least stable .

Biologische Aktivität

2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is a boronic acid derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique trifluoromethyl and difluoro substituents, which may influence its interaction with biological targets, particularly in antimicrobial and anticancer applications.

The molecular formula of 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid is . Its structure includes a boronic acid functional group that is pivotal for its biological activity, particularly in enzyme inhibition and molecular recognition processes.

Antimicrobial Activity

Research indicates that compounds similar to 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid exhibit significant antimicrobial properties. For instance, studies have shown that phenylboronic acids can inhibit the growth of various bacteria and fungi. In particular, derivatives have demonstrated moderate activity against pathogens such as Escherichia coli and Candida albicans .

Table 1: Antimicrobial Activity of Related Boronic Acids

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Trifluoromethyl-2-formylphenylboronic acid | Candida albicans | 100 µg |

| 5-Trifluoromethyl-2-formylphenylboronic acid | Aspergillus niger | 50 µg |

| 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid | Escherichia coli | TBD |

Note: TBD indicates that specific MIC values for this compound are yet to be determined.

The mechanism of action for boronic acids typically involves their ability to form reversible covalent bonds with diols found in sugars or certain amino acids. This property allows them to inhibit enzymes such as glycosidases and proteases, which are crucial for microbial growth and survival. Additionally, the presence of fluorine atoms may enhance lipophilicity and improve membrane permeability, facilitating better interaction with cellular targets .

Case Studies

- In Vitro Studies : A study investigated the effects of various phenylboronic acids on Escherichia coli and found that structural modifications significantly affected their antibacterial potency. The introduction of trifluoromethyl groups was noted to enhance activity compared to non-fluorinated counterparts .

- Anticancer Potential : Research into related compounds has suggested potential anticancer properties through the inhibition of specific kinases involved in cancer cell proliferation. The unique electronic properties imparted by the fluorine substituents may contribute to selective targeting of cancerous cells while sparing normal cells .

Q & A

Q. How is 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid utilized in Suzuki-Miyaura cross-coupling reactions?

This compound serves as a key building block in Suzuki-Miyaura reactions due to its boronic acid group, enabling carbon-carbon bond formation with aryl halides. The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). The trifluoromethyl and fluorine substituents enhance electrophilicity, improving coupling efficiency with electron-deficient partners. Researchers should optimize reaction conditions (solvent, temperature, ligand) to mitigate steric hindrance from the trifluoromethyl group .

Q. What are the optimal storage conditions for this compound?

Boronic acids are prone to hydrolysis. For 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid, storage at 0–6°C under inert atmosphere (argon/nitrogen) in airtight containers is recommended. Prolonged exposure to moisture or elevated temperatures can degrade the boronic acid group, reducing reactivity .

Q. How can purity and stability be assessed for this compound?

Purity is typically analyzed via HPLC (≥97% purity threshold) and ¹H/¹⁹F NMR to confirm structural integrity. Stability tests involve monitoring degradation under accelerated conditions (e.g., 40°C/75% relative humidity) over 4–6 weeks. Anhydrous solvents (e.g., THF, DMF) should be used during synthesis to minimize hydrolysis .

Advanced Research Questions

Q. How do the fluorine and trifluoromethyl substituents influence electronic properties and reactivity?

The electron-withdrawing trifluoromethyl group (-CF₃) at the 3-position reduces electron density on the benzene ring, increasing electrophilicity and enhancing oxidative addition in cross-coupling. Fluorine atoms at 2- and 6-positions further polarize the boronic acid group, improving regioselectivity. Computational studies (DFT) suggest these substituents lower the LUMO energy, favoring interactions with Pd catalysts. Comparative kinetic studies with non-fluorinated analogs are critical to quantify these effects .

Q. What methodologies are used to study its biological activity (e.g., enzyme inhibition)?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities with target enzymes (e.g., proteases, kinases). In vitro assays (IC₅₀ measurements) validate inhibition potency. For example, fluorinated boronic acids often act as transition-state analogs in serine protease inhibition. Researchers should prioritize metabolic stability assays (e.g., liver microsome testing) due to the compound’s fluorinated structure .

Q. How can contradictory reactivity data in cross-coupling studies be resolved?

Contradictions often arise from substituent positioning or reaction conditions. A systematic approach includes:

Q. What role does this compound play in enantioselective catalysis?

Fluorinated boronic acids can act as Lewis acid co-catalysts in asymmetric Diels-Alder reactions. For example, 3,5-bis(trifluoromethyl)benzeneboronic acid forms hydrogen-bonded transition states with dienophiles, achieving >95% enantiomeric excess (e.e.). Researchers should explore similar mechanisms with 2,6-difluoro-3-(trifluoromethyl) derivatives, adjusting chiral ligands (e.g., BINOL derivatives) for optimal stereocontrol .

Comparative Analysis Table

| Compound | Key Features | Reactivity in Suzuki-Miyaura | Biological Activity |

|---|---|---|---|

| 2,6-Difluoro-3-(trifluoromethyl)benzeneboronic acid | High electrophilicity (-CF₃, -F) | Fast coupling with Ar-X | Serine protease inhibition |

| Phenylboronic acid | No electron-withdrawing groups | Moderate reactivity | Limited bioactivity |

| 3,5-Bis(trifluoromethyl)benzeneboronic acid | Enhanced Lewis acidity | High yield in polar solvents | Antiparasitic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.